molecular formula C10H6Cl2O2S B043529 5-Chloronaphthalene-1-sulfonyl chloride CAS No. 6291-07-2

5-Chloronaphthalene-1-sulfonyl chloride

Cat. No. B043529
CAS RN: 6291-07-2
M. Wt: 261.12 g/mol
InChI Key: ZELWQFZGPMGHRI-UHFFFAOYSA-N
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Description

5-Chloronaphthalene-1-sulfonyl chloride is a chemical compound used in various chemical reactions and synthesis processes. It serves as a building block in organic chemistry for the synthesis of more complex molecules. The compound's unique structure and reactivity make it valuable for research in material science, pharmaceuticals, and other fields.

Synthesis Analysis

The synthesis of 5-Chloronaphthalene-1-sulfonyl chloride involves several steps, including sulfonation and chlorination reactions. The process requires precise conditions to ensure the selective introduction of the sulfonyl chloride group at the desired position on the naphthalene ring.

Molecular Structure Analysis

The molecular structure of 5-Chloronaphthalene-1-sulfonyl chloride features a naphthalene core with a chloro group and a sulfonyl chloride group attached. The presence of these functional groups influences the compound's reactivity and physical properties.

Chemical Reactions and Properties

5-Chloronaphthalene-1-sulfonyl chloride participates in a variety of chemical reactions, including nucleophilic substitution reactions with different nucleophiles to form sulfonamides, sulfonic acids, and other derivatives. Its reactivity is significantly influenced by the electron-withdrawing effects of the sulfonyl chloride and chloro groups.

Physical Properties Analysis

The physical properties of 5-Chloronaphthalene-1-sulfonyl chloride, such as melting point, boiling point, and solubility, are determined by its molecular structure. These properties are essential for handling the compound and predicting its behavior in different chemical environments.

Chemical Properties Analysis

5-Chloronaphthalene-1-sulfonyl chloride's chemical properties, including its reactivity with various nucleophiles, stability under different conditions, and susceptibility to hydrolysis, are crucial for its application in synthesis processes. The compound's ability to form stable covalent bonds with a wide range of nucleophiles makes it a versatile reagent in organic synthesis.

For more specific information and experimental data regarding 5-Chloronaphthalene-1-sulfonyl chloride, including its synthesis, reactions, and detailed property analysis, the following references provide comprehensive insights:

  • (R. E. Boyle, 1966): Study on the reaction of dimethylsulfoxide with a similar sulfonyl chloride compound.
  • (A. E. Guerraf et al., 2018): Insights into the chemical behavior of a related naphthalene derivative in corrosion inhibition.
  • (J. Humljan, S. Gobec, 2005): Discusses the synthesis of sulfonyl chloride derivatives.
  • (C. Chatgilialoglu et al., 1994): Examination of sulfur-chlorine bond properties relevant to sulfonyl chlorides.

Scientific Research Applications

  • A study by Kasuya and Takashina (1965) found that 1-Dimethylaminonaphthalene-5-sulfonyl chloride, a related compound, inhibits myosin A's ATPase activity and partially inhibits its actin-binding ability. This suggests a potential link to the biological active center of myosin A (Kasuya & Takashina, 1965).

  • Polymer-supported sulfonyl chloride, which is structurally related to 5-Chloronaphthalene-1-sulfonyl chloride, has been used in the solid-phase synthesis of 3,5-disubstituted 1,3-oxazolidin-2-ones, offering potential for drug development and a broad antibacterial activity (Holte, Thijs, & Zwanenburg, 1998).

  • 5-chloro-2-thiophenesulfonyl chloride, another analogous compound, reacts with various compounds to produce sulfonamides, sulfonohydrazides, and sulfonyl azides, which can be further refined into sulfonamides (Obafemi, 1982).

  • N-phthalimido-aminoethanesulfonyl chlorides can be synthesized from amino acids using thionyl chloride, offering new building blocks for peptidosulfonamide peptidomimetics (Humljan & Gobec, 2005).

  • The reaction of dimethylsulfoxide and 5-dimethyl aminonaphthalene-1-sulfonyl chloride produces 5-dimethyl amino-naphthalene-1-sulfonic acid and chlorodimethyl sulfide (Boyle, 1966).

  • Thiophene-2-sulfonyl chloride, similar to 5-Chloronaphthalene-1-sulfonyl chloride, reacts with amines, hydrazine, and sodium azide to produce various hydrazones, amides, and hydrazides (Cremlyn, Goulding, Swinbourne, & Yung, 1981).

  • Bovine carbonic anhydrase bound with 5-dimethylaminonaphthalene-1-sulfonamide (DNSA) shows high fluorescence efficiency, suggesting that the sulfonamide-binding site and tryptophan residues are in the interior of the protein (Chen & Kernohan, 1967).

Safety And Hazards

For safety and hazards information, please refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer3.


Future Directions

I couldn’t find specific information on the future directions of 5-Chloronaphthalene-1-sulfonyl Chloride.


properties

IUPAC Name

5-chloronaphthalene-1-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6Cl2O2S/c11-9-5-1-4-8-7(9)3-2-6-10(8)15(12,13)14/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZELWQFZGPMGHRI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC=C2Cl)C(=C1)S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6Cl2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90277885
Record name 5-chloronaphthalene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90277885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloronaphthalene-1-sulfonyl chloride

CAS RN

6291-07-2
Record name 6291-07-2
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4618
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-chloronaphthalene-1-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90277885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Chloronaphthalene-1-sulphonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
XG Bai, HT Liu, YC Wang, JX Wang - Acta Crystallographica Section …, 2011 - scripts.iucr.org
… mmol) of the material so obtained, azabenzene (10 ml) and dry acetonitrile was stirred at room temperature for 10 min and then a solution of 5-chloronaphthalene-1-sulfonyl chloride (…
Number of citations: 11 scripts.iucr.org
H Liu, ZB Gao, Z Yao, S Zheng, Y Li… - Journal of medicinal …, 2007 - ACS Publications
… Intermediate 5-chloronaphthalene-1-sulfonic acid was chlorinated by PCl 5 , providing 5-chloronaphthalene-1-sulfonyl chloride (26). Compound 26 reacted with 1,2-diaminoethane in …
Number of citations: 42 pubs.acs.org
SP Wren, T Sun, KTV Grattan - 24th International Conference …, 2015 - spiedigitallibrary.org
… A mercury sensor derived from 5-chloronaphthalene-1-sulfonyl chloride (a dansyl-type derivative acting as the fluorophore) and monoaza-15-crown-15 (moiety acting as the metal ion …
Number of citations: 8 www.spiedigitallibrary.org
RC Hart, RE Hice, H Charbonneau… - Analytical …, 1983 - Elsevier
Calmodulin from both animal and plant sources is known to bind a number of hydrophobic compounds with resultant inhibition of calmodulin function. Some of these compounds, …
Number of citations: 15 www.sciencedirect.com

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